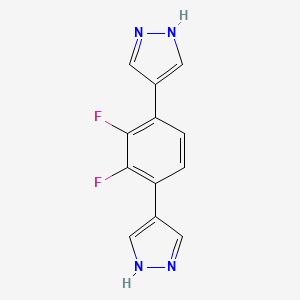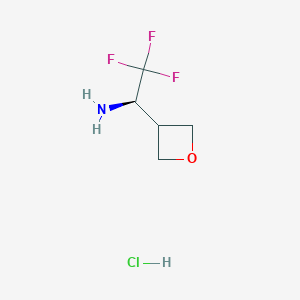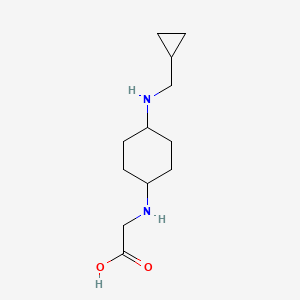
2-((4-((Cyclopropylmethyl)amino)cyclohexyl)amino)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid is an organic compound that features a cyclohexyl ring substituted with a cyclopropylmethylamino group and an aminoacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid typically involves the following steps:
Formation of the cyclohexyl ring: Starting from cyclohexanone, the cyclohexyl ring is formed through a series of reactions, including reduction and amination.
Introduction of the cyclopropylmethylamino group: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction using cyclopropylmethylamine.
Attachment of the aminoacetic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-({4-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexyl ring or the aminoacetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-({4-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-({4-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A simpler analogue with a cyclohexyl ring and an amino group.
Cyclopropylamine: Contains a cyclopropyl ring and an amino group.
Aminoacetic acid (Glycine): The simplest amino acid with a carboxyl and an amino group.
Uniqueness
2-({4-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid is unique due to its combination of a cyclohexyl ring, a cyclopropylmethylamino group, and an aminoacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogues.
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
2-[[4-(cyclopropylmethylamino)cyclohexyl]amino]acetic acid |
InChI |
InChI=1S/C12H22N2O2/c15-12(16)8-14-11-5-3-10(4-6-11)13-7-9-1-2-9/h9-11,13-14H,1-8H2,(H,15,16) |
Clave InChI |
CIXBROJDXRRTCB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNC2CCC(CC2)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(2S)-2-(2-{[(26-azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamoyl]methoxy}acetamido)-N-[4-(hydroxymethyl)phenyl]-3-phenylpropanamido]-6-{[(4-methoxyphenyl)diphenylmethyl]amino}hexanamide](/img/structure/B11756050.png)
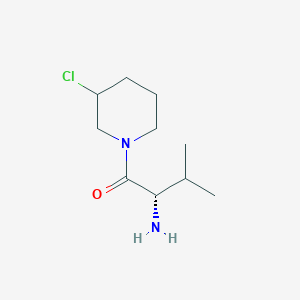
![6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11756065.png)
![3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11756077.png)
![(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11756080.png)
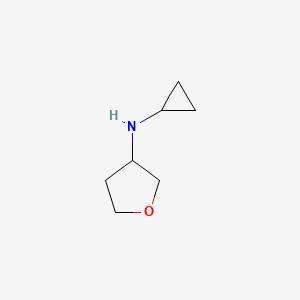
![3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11756089.png)

![ethyl N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride](/img/structure/B11756103.png)
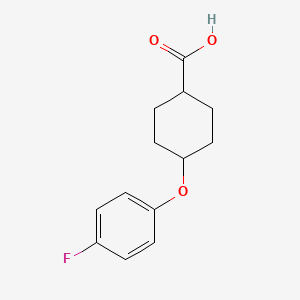
![1-(2-fluoroethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11756109.png)
